![molecular formula C15H11FN4O2 B2761856 1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338689-81-8](/img/structure/B2761856.png)
1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
“1-(2-fluorobenzyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C15H11FN4O2 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorobenzyl group, a pyridin-2-yl group, and a 1H-1,2,3-triazole-4-carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.277. Other physical and chemical properties such as melting point, boiling point, and density are not well documented in the literature .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as an intermediate in the synthesis of various pharmaceutical agents. The presence of a triazole ring, often found in pharmacologically active compounds, suggests that it could be used to develop new medications with potential antibacterial, antifungal, or antiviral properties .
Medicinal Chemistry
Within medicinal chemistry, the compound’s structure indicates it could be useful in the design of drug molecules. Its fluorobenzyl moiety may interact with biological targets, enhancing the compound’s binding affinity and selectivity, which is crucial in the development of new therapeutic agents .
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a valuable precursor for synthesizing more complex molecules. It could be used in the construction of heterocyclic compounds, which are core structures in many drugs .
Chemical Engineering
In chemical engineering, the compound’s stability under different conditions can be studied to optimize industrial synthesis processes. Understanding its reactivity can lead to more efficient production methods for pharmaceuticals and other chemical products .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, given its structural complexity. It might act as an inhibitor or modulator for enzymes involved in disease pathways, providing insights into therapeutic target identification .
Neutron Capture Therapy
The compound’s boron-containing analogs could be investigated for their suitability as boron carriers in neutron capture therapy, a targeted cancer treatment method. This application takes advantage of the compound’s ability to form stable complexes with boron .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-2-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-11-6-2-1-5-10(11)9-20-14(12-7-3-4-8-17-12)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIMTPBHPRDLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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